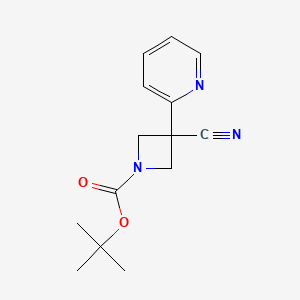
Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a cyano group, a pyridine ring, and an azetidine ring
Mecanismo De Acción
Target of Action
The primary target of Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate is currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, presence of other molecules, and the specific cellular environment where the compound exerts its effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the Sonogashira coupling of a tert-butyl ester functionalized chloropyridine with butyne-1-ol, followed by further functional group transformations . The reaction conditions often require the use of palladium catalysts and bases under inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction times and yields. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate: shares similarities with other pyridine and azetidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and stability. The tert-butyl group provides steric hindrance, enhancing the compound’s stability, while the cyano and pyridine groups offer versatile sites for chemical modifications and interactions .
Propiedades
IUPAC Name |
tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-13(2,3)19-12(18)17-9-14(8-15,10-17)11-6-4-5-7-16-11/h4-7H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOXLVUEDTYMGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C#N)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 1-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoyl)piperidine-4-carboxylate](/img/structure/B2909463.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2909466.png)


![11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one, AldrichCPR](/img/structure/B2909472.png)
![N-cyclohexyl-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea](/img/structure/B2909475.png)

![1-(3-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2909477.png)



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethylbenzamide](/img/structure/B2909484.png)
![3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B2909485.png)
